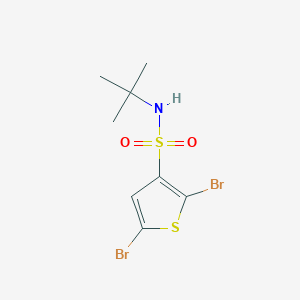![molecular formula C35H24BrN2P B12557671 Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide CAS No. 193757-87-8](/img/structure/B12557671.png)
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation and a bromide anion. The compound’s structure includes a 9,10-dicyano-2-anthracenyl group attached to a triphenylphosphonium moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable anthracene derivative. The process can be summarized as follows:
Starting Materials: Triphenylphosphine and 9,10-dicyano-2-anthracenyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The triphenylphosphine is dissolved in the solvent, and the 9,10-dicyano-2-anthracenyl bromide is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent to remove impurities. The final product is obtained as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium cation to phosphine.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide anion.
Major Products
Oxidation: Produces phosphine oxides.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Acts as a probe for studying cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems, targeting specific cellular components.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, primarily involving:
Molecular Targets: Phosphonium cations target mitochondrial membranes due to their lipophilic nature.
Pathways Involved: The compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism and induction of apoptosis in certain cell types.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but lacks the anthracene moiety.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Tributylphosphonium Bromide: Another phosphonium salt with different alkyl groups.
Uniqueness
Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide is unique due to its:
Fluorescent Properties: The anthracene group imparts strong fluorescence, useful in imaging applications.
Mitochondrial Targeting: The compound’s structure allows it to selectively target mitochondria, making it valuable in biomedical research.
Eigenschaften
CAS-Nummer |
193757-87-8 |
|---|---|
Molekularformel |
C35H24BrN2P |
Molekulargewicht |
583.5 g/mol |
IUPAC-Name |
(9,10-dicyanoanthracen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C35H24N2P.BrH/c36-23-34-30-18-10-11-19-31(30)35(24-37)33-22-26(20-21-32(33)34)25-38(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29;/h1-22H,25H2;1H/q+1;/p-1 |
InChI-Schlüssel |
HJFCMMPJJICVSN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C#N)C#N)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)



![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)
